METHYL 2-HYDROXY-2-(NAPHTHALEN-1-YL)ACETATE
Overview
Description
Methyl 2-hydroxy-2-(naphthalen-1-yl)acetate is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a hydroxy group and a methyl ester group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-(naphthalen-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-1-naphthaldehyde with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(naphthalen-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-2-(naphthalen-1-yl)acetate.
Reduction: The ester group can be reduced to an alcohol, yielding 2-hydroxy-2-(naphthalen-1-yl)ethanol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: Methyl 2-oxo-2-(naphthalen-1-yl)acetate.
Reduction: 2-Hydroxy-2-(naphthalen-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-2-(naphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(naphthalen-1-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The naphthalene ring provides a hydrophobic core, facilitating interactions with hydrophobic regions of proteins and other biomolecules.
Comparison with Similar Compounds
Methyl 2-hydroxy-2-(naphthalen-1-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-hydroxy-2-(naphthalen-2-yl)acetate: Differing only in the position of the hydroxy group on the naphthalene ring, this compound may exhibit different chemical and biological properties.
2-Hydroxy-1-naphthaldehyde: Lacking the ester group, this compound is more reactive and can be used as a precursor in various synthetic routes.
Methyl 2-oxo-2-(naphthalen-1-yl)acetate:
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
methyl 2-hydroxy-2-naphthalen-1-ylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-13(15)12(14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8,12,14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGAFFCIJKBSBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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